molecular formula C6H14O12P2 B1251290 1D-myo-inositol 3,5-bisphosphate

1D-myo-inositol 3,5-bisphosphate

Cat. No.: B1251290
M. Wt: 340.12 g/mol
InChI Key: PUVHMWJJTITUGO-IJWFGGTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 3,5-bisphosphate, also known as Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), is a crucial phosphoinositide eukaryotic cell membrane phospholipid. It is one of the seven phosphorylated derivatives of phosphatidylinositol (PtdIns), which are collectively known as phosphoinositides and are fundamental for managing the dynamic interface between cells and their microenvironment . This signaling lipid is synthesized from phosphatidylinositol 3-phosphate by the large enzyme complex containing FYVE finger-containing phosphoinositide kinase and its regulator Vac14; research indicates that a knockout of this enzyme is lethal in mammalian models, underscoring the compound's vital biological role . Phosphoinositides like PtdIns(3,5)P2 are enriched in specific regions of the plasma membrane, where they act as central hubs in orchestrating cytoskeleton organization, membrane trafficking, and signal transduction . The fine-tuned balance between different phosphoinositides, which is dependent on inositol availability, regulates how cells interact with their extracellular environment by controlling the recruitment of specific proteins to the membrane and the internalization of membrane segments . This product is provided for research applications only and is essential for fundamental studies investigating phosphoinositide metabolism, membrane dynamics in eukaryotic systems, and the development of multicellular organisms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(1R,2S,4S,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3-,4?,5-,6+/m0/s1

InChI Key

PUVHMWJJTITUGO-IJWFGGTCSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Generation of 1d Myo Inositol 3,5 Bisphosphate

Identification of Precursor Phosphoinositides and Metabolic Pathways

The direct precursor for the synthesis of 1D-myo-inositol 3,5-bisphosphate is Phosphatidylinositol 3-phosphate (PI(3)P) . wikipedia.org PI(3)P is a phospholipid found on the membranes of endocytic organelles and is essential for recruiting a variety of proteins involved in protein trafficking. wikipedia.org

The metabolic pathway leading to PI(3)P primarily involves the phosphorylation of phosphatidylinositol (PI). This reaction is catalyzed by phosphoinositide 3-kinases (PI3Ks). wikipedia.org PI itself is synthesized in the endoplasmic reticulum. nih.gov The majority of PI(3)P is generated on endosomes by the action of class III PI 3-kinase (PIK3C3, also known as Vps34). wikipedia.org Class II PI 3-kinases can also produce PI(3)P, and their activity is often regulated by stimuli such as growth factors, suggesting that specific pools of PI(3)P can be synthesized in response to cellular signals. wikipedia.org

Once formed, PI(3)P can be further metabolized in two main ways: it can be dephosphorylated back to PI by myotubularin phosphatases, or it can be phosphorylated to form 1-phosphatidyl-1D-myo-inositol 3,5-bisphosphate by the kinase PIKfyve. wikipedia.org

Key Kinases in this compound Synthesis

The primary and sole enzyme responsible for the synthesis of this compound is Phosphatidylinositol 3-phosphate 5-kinase , commonly known as PIKfyve in mammals and Fab1 in yeast. nih.govnih.gov This enzyme catalyzes the phosphorylation of PI(3)P at the 5-position of the myo-inositol ring. uniprot.org

Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve/Fab1) Activity and Regulation

PIKfyve/Fab1 is a large, evolutionarily conserved protein. wikipedia.orgnih.gov Its activity is crucial for maintaining the homeostasis of the endomembrane system, and its dysfunction leads to enlarged endosomes and cytoplasmic vacuolation. wikipedia.orgnih.gov The enzyme's localization to endosomal membranes is mediated by its N-terminal FYVE domain, which specifically binds to its substrate, PI(3)P. wikipedia.orgpnas.org

The regulation of PIKfyve/Fab1 activity is complex and involves its association with other proteins to form a regulatory complex. This complex ensures tight control over the levels of this compound. nih.govwikipedia.org Key regulatory partners include the scaffolding protein Vac14 (also known as ArPIKfyve) and the phosphatase Fig4 (also known as Sac3). wikipedia.orgnih.gov These three proteins form a stable ternary complex. wikipedia.org Paradoxically, Fig4, a phosphatase that dephosphorylates this compound back to PI(3)P, is also required for the maximal activation of PIKfyve's kinase activity. nih.govnih.gov This dual-function complex allows for the rapid synthesis and turnover of this compound. nih.gov

PIKfyve also possesses autophosphorylation capabilities, which act as a form of self-regulation by inhibiting its own lipid kinase activity. nih.gov

Substrate Specificity and Catalytic Mechanisms of Kinases

PIKfyve exhibits a high degree of substrate specificity, preferentially phosphorylating PI(3)P at the 5-hydroxyl position. pnas.org While it can also phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 5-phosphate (PtdIns5P) in vitro, its primary role in vivo is the synthesis of this compound from PI(3)P. wikipedia.orgpnas.org The catalytic domain of PIKfyve alone is not active, indicating that the entire protein structure, including its regulatory domains, is necessary for its function. nih.gov

The specificity of PIKfyve for PI(3)P is determined by the interplay between its monophosphate binding site and a "specificity loop". pnas.org This loop recognizes the specific orientation of the inositol (B14025) ring, while residues near the phosphate (B84403) binding site ensure that only PI(3)P is bound and subsequently phosphorylated. pnas.org

The catalytic mechanism involves the transfer of a phosphate group from ATP to the 5-position of the inositol ring of PI(3)P. uniprot.org This reaction is dependent on the presence of the full PIKfyve-Vac14-Fig4 complex for optimal activity in a cellular context. nih.gov

Regulatory Networks Governing this compound Production

The production of this compound is governed by a sophisticated regulatory network centered around the PIKfyve-Vac14-Fig4 complex. nih.govwikipedia.org

Vac14 acts as a scaffold protein, and its oligomerization is essential for the function of the complex. molbiolcell.org It brings together PIKfyve and Fig4, facilitating their interaction and regulatory crosstalk. nih.gov

Fig4 , despite being a phosphatase that breaks down this compound, is also a positive regulator of PIKfyve. nih.govnih.gov It is believed to have protein phosphatase activity that can dephosphorylate and thereby activate PIKfyve. nih.gov This creates a finely tuned system where the enzyme responsible for degrading the product also plays a role in its synthesis, allowing for rapid and transient changes in this compound levels in response to cellular stimuli. nih.gov

The entire complex is recruited to PI(3)P-enriched membranes through the FYVE domain of PIKfyve. acs.org This localization ensures that the synthesis of this compound occurs at the correct subcellular location, primarily on endosomes. wikipedia.org The interplay between the kinase activity of PIKfyve and the phosphatase activity of Fig4 within this complex provides a robust mechanism for the precise spatial and temporal control of this compound levels, which is critical for its diverse signaling functions. nih.gov

ComponentFunction in this compound Synthesis
Phosphatidylinositol 3-phosphate (PI(3)P) Direct precursor substrate
PIKfyve/Fab1 Key kinase that phosphorylates PI(3)P to form this compound
Vac14/ArPIKfyve Scaffolding protein that facilitates the formation of the regulatory complex
Fig4/Sac3 Phosphatase that degrades this compound but also positively regulates PIKfyve activity
Regulatory MechanismDescription
Complex Formation PIKfyve, Vac14, and Fig4 form a ternary complex essential for regulated synthesis.
Substrate Availability Synthesis is dependent on the local concentration of the precursor, PI(3)P.
Enzyme Localization The FYVE domain of PIKfyve targets the complex to PI(3)P-rich membranes.
Autoinhibition PIKfyve can autophosphorylate, which inhibits its own kinase activity.
Dual-Function Regulation The phosphatase Fig4 also acts as an activator of the kinase PIKfyve.

Catabolism and Dephosphorylation of 1d Myo Inositol 3,5 Bisphosphate

Specific Phosphatases Hydrolyzing 1D-myo-inositol 3,5-bisphosphate

The hydrolysis of Ins(3,5)P2 is carried out by distinct families of phosphoinositide phosphatases, each with specific roles and regulatory mechanisms. The primary enzymes responsible for the catabolism of Ins(3,5)P2 are the myotubularin-related (MTMR) phosphatases and the SAC (Suppressor of Actin) family of phosphatases.

The myotubularin (MTM) family of phosphatases is a large and conserved group of enzymes that play crucial roles in phosphoinositide metabolism. nih.gov Within this family, several members, known as myotubularin-related (MTMR) proteins, exhibit specific activity towards Ins(3,5)P2. nih.govnih.gov

The human MTM family consists of 15 members, nine of which are catalytically active. nih.gov These active enzymes, including MTM1, MTMR1, MTMR2, MTMR3, MTMR4, MTMR6, MTMR7, and MTMR8, possess a protein tyrosine phosphatase (PTP) domain containing the catalytic signature motif C(X)5R. nih.govresearchgate.net This domain is responsible for dephosphorylating the D3 position of phosphoinositides. researchgate.net

Specifically, active MTMRs hydrolyze the 3-phosphate from both phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). nih.govnih.gov The dephosphorylation of PtdIns(3,5)P2 by MTMRs yields phosphatidylinositol 5-phosphate (PtdIns5P). nih.gov

The activity and localization of MTMRs can be regulated through interactions with catalytically inactive members of the family. For instance, MTMR2 forms a complex with the inactive MTMR5. This interaction enhances the enzymatic activity of MTMR2 and influences its subcellular location. researchgate.netthebiogrid.org Similarly, MTMR2 can also interact with another inactive member, MTMR13. nih.gov Mutations in the genes encoding MTMR2 and MTMR13 are associated with Charcot-Marie-Tooth disease type 4B, highlighting the physiological importance of these phosphatase complexes. nih.gov

Table 1: Myotubularin-related Phosphatases (MTMRs) and their Activity on Ins(3,5)P2

PhosphataseCatalytic ActivityAction on Ins(3,5)P2Interacting Partners
MTM1ActiveDephosphorylates at the 3-positionMTMR12
MTMR2ActiveDephosphorylates at the 3-positionMTMR5, MTMR13
MTMR3ActiveDephosphorylates at the 3-position---
MTMR4ActiveDephosphorylates at the 3-position---
MTMR5Inactive---MTMR2
MTMR6ActiveDephosphorylates at the 3-positionMTMR9
MTMR7ActiveDephosphorylates at the 3-positionMTMR9
MTMR8ActiveDephosphorylates at the 3-position---
MTMR13Inactive---MTMR2

The SAC (Suppressor of Actin) domain-containing phosphatases represent another key family of enzymes involved in phosphoinositide metabolism. nih.govnih.gov In yeast, the SAC domain protein Sac3/Fig4p has been identified as a phosphoinositide 5-phosphatase that specifically hydrolyzes PtdIns(3,5)P2 to generate PtdIns(3)P. nih.govnih.gov This dephosphorylation reaction is notably dependent on magnesium ions. nih.gov

The dephosphorylation of Ins(3,5)P2 is a highly specific process, with different phosphatase families targeting distinct phosphate (B84403) groups on the inositol (B14025) ring.

MTMR phosphatases exhibit strict regiospecificity for the phosphate at the D-3 position of the inositol ring. nih.gov Their catalytic mechanism involves the C(X)5R motif within the PTP domain, which is essential for the hydrolysis of the 3-phosphate from Ins(3,5)P2. nih.govresearchgate.net This reaction yields PtdIns5P. nih.gov The interaction of active MTMRs with their inactive counterparts can modulate this catalytic activity. researchgate.net

In contrast, SAC family phosphatases, such as Fig4 in yeast, are 5-phosphatases. They specifically hydrolyze the phosphate group at the D-5 position of Ins(3,5)P2, resulting in the production of PtdIns(3)P. nih.govnih.gov The catalytic activity of these enzymes is often dependent on cofactors like Mg2+. nih.gov

Downstream Metabolites of this compound Catabolism

The enzymatic dephosphorylation of Ins(3,5)P2 gives rise to specific downstream metabolites, each with potential roles in cellular signaling and trafficking.

The action of MTMR phosphatases on Ins(3,5)P2 produces phosphatidylinositol 5-phosphate (PtdIns5P) . nih.gov PtdIns5P is a signaling lipid implicated in various cellular processes, and its levels are, in part, controlled by the catabolism of Ins(3,5)P2. nih.gov

Conversely, the dephosphorylation of Ins(3,5)P2 at the 5-position by SAC family phosphatases generates phosphatidylinositol 3-phosphate (PtdIns(3)P) . nih.govnih.gov PtdIns(3)P is a well-established signaling molecule that plays a pivotal role in endosomal trafficking and autophagy. researchgate.net

The further metabolism of these initial products can lead to the generation of other inositol phosphates. For example, PtdIns(3)P can be further dephosphorylated to phosphatidylinositol (PtdIns). In some contexts, other inositol polyphosphates can be sequentially dephosphorylated, ultimately leading to the production of inositol. nih.gov

Table 2: Downstream Metabolites of Ins(3,5)P2 Catabolism

Catabolic Enzyme FamilyPrimary Metabolite
Myotubularin-related (MTMR) PhosphatasesPhosphatidylinositol 5-phosphate (PtdIns5P)
SAC Family PhosphatasesPhosphatidylinositol 3-phosphate (PtdIns(3)P)

Regulation of this compound Turnover

The turnover of Ins(3,5)P2 is a tightly regulated process, ensuring that its levels are appropriate for the cell's needs. This regulation occurs at multiple levels, involving both the synthetic and catabolic enzymes.

The synthesis of Ins(3,5)P2 is primarily carried out by the lipid kinase PIKfyve (also known as Fab1 in yeast). nih.govnih.gov The activity of PIKfyve itself is regulated by a complex of proteins. nih.gov

The phosphatases that degrade Ins(3,5)P2 are also subject to regulation. As mentioned earlier, the activity of some MTMRs is modulated by their interaction with inactive family members. researchgate.net Furthermore, the subcellular localization of these phosphatases plays a crucial role in regulating their access to their substrate.

Molecular Mechanisms of 1d Myo Inositol 3,5 Bisphosphate Action

Identification and Characterization of 1D-myo-inositol 3,5-bisphosphate Binding Proteins

The majority of research has concentrated on the binding proteins of its lipid form, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). These lipid-binding proteins are crucial for mediating the effects of PtdIns(3,5)P2 on membrane dynamics portlandpress.comnih.gov.

Due to the lack of identified specific binding proteins for soluble this compound, there is no information available on the binding domains or motifs that would confer specificity for this molecule. For other phosphoinositides, specific protein modules like the Pleckstrin Homology (PH) domain are known to recognize the phosphorylated inositol (B14025) headgroups with varying degrees of specificity nih.govscispace.com. These domains are crucial for the recruitment of signaling proteins to specific membrane compartments scispace.com. However, a corresponding specific binding domain for soluble this compound has not been described.

Without identified binding proteins for this compound, the structural basis of its interaction with proteins remains uncharacterized. Structural studies, typically employing techniques like X-ray crystallography and cryo-electron microscopy, have been instrumental in elucidating the interactions between other inositol phosphates, such as inositol 1,4,5-trisphosphate (IP3), and their receptors nih.gov. Such studies have revealed the precise molecular contacts and conformational changes that mediate signal transduction nih.gov. Similar structural insights for this compound are contingent on the future identification of its specific protein targets.

Allosteric Modulation of Enzyme Activities by this compound

There is currently no direct evidence in the scientific literature describing the allosteric modulation of enzyme activities by soluble this compound. Inositol phosphates and their derivatives are known to act as allosteric regulators for a variety of enzymes. For instance, the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), a ligand-gated ion channel, is allosterically modulated by IP3 and calcium ions nih.gov. Whether this compound performs similar regulatory functions is a subject for future investigation.

Impact on Protein-Protein Interactions and Complex Formation

The impact of soluble this compound on protein-protein interactions and the formation of protein complexes is another area where research is lacking. Other inositol phosphates have been shown to influence the assembly of protein complexes. For example, inositol 1,3,4,5-tetrakisphosphate (IP4) has been implicated in the regulation of a histone deacetylase complex jove.com. This highlights the potential for soluble inositol phosphates to act as scaffolds or modulators of protein complex assembly, a role that has not yet been established for this compound.

Influence on Membrane Dynamics and Lipid-Protein Interactions

The influence on membrane dynamics is a well-documented role of the lipid phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) portlandpress.comnih.gov. PtdIns(3,5)P2 is a key regulator of endosomal and lysosomal membrane trafficking, including processes like vesicle fission and fusion portlandpress.com. It exerts these effects by recruiting and activating specific effector proteins at the membrane surface mdpi.com.

There is no available research that describes a direct role for the soluble form, this compound, in influencing membrane dynamics or lipid-protein interactions. It is conceivable that soluble inositol phosphates could influence these processes indirectly, for example, by competing with the headgroups of membrane phosphoinositides for binding to certain proteins, but this has not been specifically demonstrated for this compound.

Cellular and Physiological Roles of 1d Myo Inositol 3,5 Bisphosphate

Regulation of Autophagy and Lysosomal Biogenesis/Function

1D-myo-inositol 3,5-bisphosphate, also known as phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), is a low-abundance phosphoinositide that plays a critical role in the regulation of autophagy and lysosomal dynamics. nih.govnih.gov It is predominantly found in the membranes of late endosomes and lysosomes, where it orchestrates several key processes essential for cellular homeostasis. nih.govnih.gov

Research indicates that PI(3,5)P2 is involved in the regulation of lysosomal degradation through vesicle transport. nih.gov It is crucial for the process of lysosomal reformation and has been shown to influence lysosomal size. nih.gov Deletion of the core component of the Biogenesis of Lysosome-related Organelles Complex-1 (BORC), Diaskedin, leads to an increase in PI(3,5)P2 levels, which in turn enhances lysosomal reformation and reduces lysosomal size. nih.gov This process is dependent on AMP-activated protein kinase (AMPK), a known activator of PIKfyve, the kinase responsible for synthesizing PI(3,5)P2. nih.gov

Furthermore, PI(3,5)P2 is implicated in the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. nih.gov Proper levels of this phosphoinositide are essential for this fusion event, and disruptions in its production or turnover can lead to defects in autophagy. nih.gov For instance, depletion of the inositol (B14025) 5-phosphatase INPP5E, which would lead to an elevation of PI(3,5)P2, results in defects in the association of cortactin and actin with lysosomes and inhibits autophagosome-lysosome fusion. nih.gov

The role of PI(3,5)P2 extends to the acidification of the vacuole (the yeast equivalent of the lysosome). nih.gov Yeast mutants with defective PI(3,5)P2 synthesis exhibit less acidified vacuoles compared to wild-type cells. nih.gov This acidification is crucial for the function of degradative enzymes within the lysosome.

Regulated ProcessKey FindingsReferences
Lysosomal Reformation and Size Increased PI(3,5)P2 levels, via deletion of Diaskedin, enhance lysosomal reformation and reduce lysosomal size in an AMPK-dependent manner. nih.gov
Autophagosome-Lysosome Fusion Proper PI(3,5)P2 levels are critical for the fusion of autophagosomes with lysosomes. nih.gov
Vacuolar/Lysosomal Acidification PI(3,5)P2 is necessary for proper acidification of the yeast vacuole. nih.gov

Role in Endosomal and Vacuolar System Homeostasis and Trafficking

This compound is a pivotal regulator of the endosomal and vacuolar system, ensuring the maintenance of membrane homeostasis and the proper functioning of trafficking pathways. wikipedia.org Its synthesis from phosphatidylinositol 3-phosphate (PI(3)P) is a key step in the maturation of endosomes. frontiersin.org

A primary function of PI(3,5)P2 is the regulation of endosomal fission and fusion events. wikipedia.org It is thought to play a positive role in the fission of multivesicular bodies (MVBs) from maturing early endosomes and a negative role in endosome fusion. wikipedia.org Perturbations in cellular PI(3,5)P2 levels, whether through genetic manipulation or pharmacological inhibition of its synthesizing kinase, PIKfyve, lead to the formation of large cytosolic vacuoles. wikipedia.org This vacuolation is a reversible process, highlighting the dynamic role of PI(3,5)P2 in maintaining endomembrane integrity. wikipedia.org

In yeast, PI(3,5)P2 is required for retrograde trafficking from the vacuole to the Golgi apparatus. nih.gov This process is essential for recycling membrane components and maintaining the identity of these organelles. The protein Atg18, which binds to PI(3,5)P2, is also involved in this retrograde transport pathway. nih.gov

Furthermore, PI(3,5)P2 has been implicated in the microtubule-dependent retrograde transport from early and late endosomes to the trans-Golgi network. wikipedia.org This suggests a broader role for this phosphoinositide in coordinating long-range transport of vesicles within the cell. The motility of both endosomes and lysosomes in neuronal dendrites has also been shown to be dependent on PIKfyve and, by extension, on PI(3,5)P2 levels. nih.gov

ProcessRole of PI(3,5)P2Consequences of DysregulationReferences
Endosomal Fission/Fusion Promotes fission of multivesicular bodies (MVBs) from early endosomes; inhibits endosome fusion.Formation of large cytosolic vacuoles. wikipedia.org
Retrograde Trafficking (Yeast) Required for transport from the vacuole to the Golgi apparatus.Defects in membrane recycling. nih.gov
Retrograde Trafficking (Mammalian) Implicated in microtubule-dependent transport from endosomes to the trans-Golgi network.Impaired vesicular transport. wikipedia.org
Vesicle Motility Required for the motility of endosomes and lysosomes in neurons.Decreased vesicle movement. nih.gov

Participation in Intracellular Signal Transduction Pathways (e.g., mTORC1 signaling)

This compound is an important signaling molecule that participates in key intracellular signal transduction pathways, most notably the mTORC1 signaling cascade. nih.gov The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, metabolism, and autophagy, responding to various cues such as growth factors and nutrient availability. nih.gov

Research has demonstrated that PI(3,5)P2 is required for the full activation and proper subcellular localization of mTORC1 in response to stimuli like insulin (B600854) and amino acids. nih.gov This regulation is mediated by a direct interaction between PI(3,5)P2 and the Raptor subunit of the mTORC1 complex, which facilitates efficient activation by GTPases. nih.gov In adipocytes, PI(3,5)P2 plays a role in the lysosomal localization and activation of mTORC1. nih.gov

In yeast, PI(3,5)P2 has been identified as a potential sensor of intracellular amino acid levels, subsequently influencing the activity of TORC1. nih.gov This suggests a conserved role for PI(3,5)P2 in linking nutrient availability to the regulation of cell growth and autophagy through the mTORC1 pathway.

Beyond mTORC1, the broader family of inositol phosphates, from which PI(3,5)P2 is derived, are well-established second messengers. For instance, inositol 1,4,5-trisphosphate (IP3) is a classical second messenger that mobilizes intracellular calcium stores, a fundamental signaling mechanism in numerous cellular processes. nih.govnih.govwikipedia.org The synthesis of PI(3,5)P2 from PI(3)P, and the intricate regulation of its levels, places it within this complex network of phosphoinositide-mediated signaling.

Signaling PathwayRole of PI(3,5)P2MechanismReferences
mTORC1 Signaling Required for full activation and localization of mTORC1.Direct interaction with the Raptor subunit of mTORC1. nih.gov
Nutrient Sensing (Yeast) Potential sensor of intracellular amino acid levels to regulate TORC1 activity.Links amino acid levels to TORC1 signaling. nih.gov

Modulation of Cytoskeletal Organization (e.g., Actin Dynamics)

While direct and extensive research on the role of this compound in cytoskeletal organization is still emerging, there are clear connections, particularly concerning actin dynamics at the interface with endolysosomal membranes. The broader family of phosphoinositides is known to be crucial in regulating the actin cytoskeleton.

Studies have shown that defects in PI(3,5)P2 turnover can impact the association of the actin-binding protein cortactin with lysosomes. nih.gov This suggests a role for PI(3,5)P2 in modulating the actin-based machinery that controls lysosomal positioning and movement.

Furthermore, in yeast, mutations that affect PI(3,5)P2 levels have been linked to defects in vacuole fission, a process that is dependent on the actin cytoskeleton. nih.gov The proper organization and function of the actin cytoskeleton are essential for the scission of membranes during vesicle formation and organelle division.

While the direct molecular effectors that link PI(3,5)P2 to the actin cytoskeleton are not fully elucidated, its localization at endolysosomal membranes and its influence on processes known to be actin-dependent strongly suggest a modulatory role.

Cellular ProcessConnection to PI(3,5)P2Implication for CytoskeletonReferences
Lysosomal Protein Association Affects the association of the actin-binding protein cortactin with lysosomes.Modulates actin dynamics at the lysosomal membrane. nih.gov
Vacuole Fission (Yeast) Defects in PI(3,5)P2 levels lead to impaired vacuole fission.Implies a role in regulating the actin-dependent scission of vacuolar membranes. nih.gov

Involvement in Nuclear Processes and Chromatin Regulation

While the majority of research on this compound has focused on its roles in the cytoplasm, particularly within the endolysosomal system, there is growing evidence for the involvement of inositol phosphates in nuclear processes, including chromatin regulation.

Inositol polyphosphates, the broader family to which PI(3,5)P2 belongs, have been shown to play a role in chromatin remodeling. nih.govscispace.comresearchgate.net In budding yeast, mutations in the gene encoding a nuclear inositol polyphosphate kinase impair the remodeling of promoter chromatin and the recruitment of ATP-dependent chromatin-remodeling complexes. nih.govscispace.com This suggests that soluble inositol polyphosphates can act as small molecule signals in the regulation of transcription. scispace.com

Specifically, inositol polyphosphates have been found to modulate the ability of chromatin remodeling complexes like SWI/SNF and INO80 to induce the transcription of certain genes. scispace.comresearchgate.net For example, the nucleosome-sliding activity of the SWI/SNF complex is stimulated by inositol polyphosphates in vitro. researchgate.net

Although direct evidence for a specific role of this compound in the nucleus is still limited, the established functions of its soluble inositol polyphosphate relatives in chromatin regulation suggest that this is a promising area for future investigation. The presence of phosphatidylinositol and its phosphorylated derivatives in the nucleus, forming so-called "nuclear lipid islands," further supports the potential for these molecules to regulate nuclear events. mdpi.com

Nuclear ProcessRole of Inositol PolyphosphatesSpecific ExamplesReferences
Chromatin Remodeling Required for efficient chromatin remodeling at specific gene promoters.Impaired remodeling of the PHO5 promoter in yeast mutants with defective inositol polyphosphate kinase. nih.govscispace.com
Transcriptional Regulation Modulate the activity of chromatin remodeling complexes to regulate gene expression.Stimulation of SWI/SNF nucleosome-sliding activity by inositol polyphosphates. researchgate.net

Contribution to Cellular Stress Responses and Adaptation

This compound plays a crucial role in the cellular response and adaptation to various stresses, most notably osmotic stress. nih.govnih.gov In the budding yeast Saccharomyces cerevisiae, exposure to hyperosmotic shock leads to a dramatic and rapid increase in the cellular levels of PI(3,5)P2. nih.govnih.gov This increase can be as much as 16- to 20-fold, bringing its concentration to levels comparable to other major phosphoinositides. nih.gov

This rapid synthesis of PI(3,5)P2 is a key component of the cell's osmoregulatory response. It is believed to help prevent vacuole lysis during osmotic stress by regulating water and ion flux, as well as by increasing vacuolar fission and retrograde traffic. nih.gov The synthesis of PI(3,5)P2 under osmotic stress is dependent on the lipid kinase Fab1p and its activator, Vac14p. nih.gov

In addition to osmotic stress, PI(3,5)P2 levels have been shown to increase in response to other stimuli, including mitogenic signals and UV light in lymphocytes. wikipedia.org This suggests a broader role for PI(3,5)P2 in cellular stress responses beyond osmoregulation.

The regulation of ion transport at the lysosomal/vacuolar membrane is an emerging theme in the function of PI(3,5)P2. nih.gov It has been shown to modulate the activity of various ion channels and transporters, which is critical for maintaining ionic homeostasis, particularly under conditions of stress. nih.gov This regulation of ion transport by PI(3,5)P2 signaling is thought to be a conserved mechanism that protects cells against both osmotic and ionic stress. nih.gov

Stress ConditionCellular Response involving PI(3,5)P2Key FindingsReferences
Hyperosmotic Stress Rapid and significant increase in PI(3,5)P2 levels.Helps prevent vacuole lysis by regulating water and ion flux, and membrane trafficking. nih.govnih.gov
Ionic Stress Regulates ion transport at the lysosomal/vacuolar membrane.Modulates the activity of ion channels and transporters to maintain ionic homeostasis. nih.gov
Other Stresses (e.g., UV light) Increased PI(3,5)P2 levels in response to various stimuli.Suggests a broader role in cellular stress signaling. wikipedia.org

Comparative Biochemistry and Interplay with Other Phosphoinositides

Distinctions in Biosynthesis and Metabolism Compared to Other Inositol (B14025) Bisphosphates (e.g., 1D-myo-inositol 3,4-bisphosphate, 1D-myo-inositol 4,5-bisphosphate)

The biosynthesis and metabolism of inositol bisphosphates are tightly regulated processes involving a series of phosphorylation and dephosphorylation events catalyzed by specific kinases and phosphatases. The pathways leading to the formation and degradation of Ins(3,5)P₂ differ significantly from those of its isomers, 1D-myo-inositol 3,4-bisphosphate (Ins(3,4)P₂) and 1D-myo-inositol 4,5-bisphosphate (Ins(4,5)P₂), ensuring the specific generation and signaling of each molecule.

The de novo synthesis of the inositol ring begins with the conversion of glucose-6-phosphate to 1D-myo-inositol 3-phosphate (Ins3P) by myo-inositol-3-phosphate synthase (MIPS). nih.govnih.govnih.gov This is followed by dephosphorylation to myo-inositol by inositol monophosphatase. researchgate.net Myo-inositol can then be phosphorylated to enter the phosphoinositide cycle. nih.gov

The central precursor for many inositol phosphates is phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), a membrane phospholipid. wikipedia.orgnih.govnih.govmdpi.com Activation of phospholipase C (PLC) cleaves PtdIns(4,5)P₂ to generate inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) and diacylglycerol (DAG). wikipedia.orgyoutube.commdpi.com The fate of Ins(1,4,5)P₃ is a critical branch point that leads to the generation of various inositol phosphates, including the bisphosphate isomers.

1D-myo-inositol 4,5-bisphosphate (Ins(4,5)P₂): The metabolism of Ins(4,5)P₂ is primarily linked to the synthesis and degradation of PtdIns(4,5)P₂. It can be synthesized through the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns4P) by type I phosphatidylinositol-4-phosphate (B1241899) 5-kinases (PIP5K) or through the phosphorylation of phosphatidylinositol 5-phosphate (PtdIns5P) by type II phosphatidylinositol-5-phosphate (B1243415) 4-kinases (PIP4K). nih.gov Ins(4,5)P₂ can be generated from the dephosphorylation of Ins(1,4,5)P₃ by inositol polyphosphate 5-phosphatases.

1D-myo-inositol 3,4-bisphosphate (Ins(3,4)P₂): This isomer is a product of the dephosphorylation of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). Ins(1,4,5)P₃ is first phosphorylated by inositol 1,4,5-trisphosphate 3-kinase to form Ins(1,3,4,5)P₄. nih.govnih.gov Ins(1,3,4,5)P₄ is then dephosphorylated by inositol polyphosphate 5-phosphatase to yield inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃). nih.gov Subsequently, Ins(1,3,4)P₃ is acted upon by an inositol polyphosphate 1-phosphatase to produce Ins(3,4)P₂. nih.gov

1D-myo-inositol 3,5-bisphosphate (Ins(3,5)P₂): The synthesis of Ins(3,5)P₂ is less direct and often involves the metabolism of higher inositol polyphosphates. One proposed pathway involves the phosphorylation of inositol 3-phosphate. The generation of Ins(3,5)P₂ is intricately linked to the activity of inositol polyphosphate multikinase (IPMK), an enzyme with broad substrate specificity.

The degradation of these bisphosphates also follows distinct routes. For instance, in porcine skeletal muscle, Ins(1,4)P₂ is dephosphorylated to inositol 4-phosphate, while Ins(3,4)P₂ is dephosphorylated to inositol 3-phosphate. nih.gov

The key enzymes involved in these pathways exhibit specificity for different substrates, which is crucial for maintaining the distinct pools and functions of each inositol bisphosphate isomer.

Enzyme FamilyActionRelevance to Inositol Bisphosphate Synthesis/Metabolism
Phospholipase C (PLC) Hydrolyzes PtdIns(4,5)P₂Initiates the pathway leading to Ins(1,4,5)P₃, a precursor for other inositol phosphates. wikipedia.orgyoutube.commdpi.com
Inositol Polyphosphate Kinases Add phosphate (B84403) groupsVarious kinases phosphorylate inositol phosphates to generate higher phosphorylated forms, which can then be dephosphorylated to specific bisphosphate isomers.
Inositol Polyphosphate Phosphatases Remove phosphate groupsSpecific phosphatases dephosphorylate higher inositol phosphates to generate Ins(3,4)P₂ and Ins(4,5)P₂. nih.govnih.govnih.gov
myo-Inositol-3-Phosphate Synthase (MIPS) Synthesizes Ins3P from glucose-6-PThe initial step in the de novo synthesis of inositol. nih.govnih.govnih.gov
Inositol Monophosphatase Dephosphorylates inositol monophosphatesProduces free myo-inositol for entry into the phosphoinositide cycle. researchgate.net

Differential Cellular Localization and Specificity of Function

The distinct synthetic and metabolic pathways of inositol bisphosphate isomers contribute to their differential localization within the cell, which in turn dictates their specific functions.

1D-myo-inositol 4,5-bisphosphate (Ins(4,5)P₂): As a direct product of the cleavage of the plasma membrane lipid PtdIns(4,5)P₂, Ins(4,5)P₂ is primarily associated with the plasma membrane and the endoplasmic reticulum (ER). wikipedia.orgmdpi.com Its primary and most well-understood function is as the immediate precursor to the second messenger Ins(1,4,5)P₃. wikipedia.org Ins(1,4,5)P₃ diffuses into the cytoplasm and binds to its receptors (IP₃Rs) on the ER, triggering the release of calcium into the cytosol. wikipedia.orgnih.govyoutube.com This calcium signaling is fundamental to a vast array of cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation. wikipedia.org

1D-myo-inositol 3,4-bisphosphate (Ins(3,4)P₂): The localization of Ins(3,4)P₂ is less clearly defined but is understood to be primarily cytosolic, arising from the metabolism of soluble higher inositol phosphates. nih.gov Its specific functions are still under investigation, but it is considered to be part of the complex signaling cascade that fine-tunes cellular responses.

This compound (Ins(3,5)P₂): The cellular location and specific functions of Ins(3,5)P₂ are areas of active research. Given its metabolic links to higher inositol polyphosphates, which have been implicated in nuclear functions, it is plausible that Ins(3,5)P₂ may also have a role in the nucleus. The differential expression of IP₃R isoforms in various cell types, such as the enrichment of IP₃R1 in neurons and IP₃R2 in glia, suggests that the downstream effects of inositol phosphate signaling can be highly cell-type specific. nih.gov Furthermore, some studies have shown that IP₃Rs can be localized to caveolae in the plasma membrane, suggesting a role in regulating calcium influx. nih.gov

The specificity of function is also underscored by the differential recognition of inositol phosphate isomers by their protein targets. For instance, different subtypes of the IP₃R exhibit varying affinities for different inositol trisphosphate regioisomers, indicating a mechanism for decoding the signals carried by specific isomers.

Inositol Bisphosphate IsomerPrimary Cellular LocalizationKey Known/Proposed Functions
1D-myo-inositol 4,5-bisphosphate (Ins(4,5)P₂) Plasma membrane, Endoplasmic Reticulum wikipedia.orgmdpi.comPrecursor to Ins(1,4,5)P₃ and diacylglycerol. wikipedia.org
1D-myo-inositol 3,4-bisphosphate (Ins(3,4)P₂) Cytosol nih.govRole in the broader inositol phosphate signaling cascade.
This compound (Ins(3,5)P₂) Under investigation, potentially nuclear and cytosolic.Specific signaling roles are being actively researched.

Cross-talk and Regulatory Feedback Loops within the Phosphoinositide Network

The phosphoinositide network is not a linear pathway but a highly interconnected web of reactions where different inositol phosphates and phosphoinositides influence each other's synthesis, degradation, and signaling functions. Ins(3,5)P₂ is an integral part of this network, participating in cross-talk and regulatory feedback loops.

One key area of cross-talk is the regulation of kinases and phosphatases. The levels of one inositol phosphate can influence the activity of enzymes that act on other phosphoinositides. For example, the accumulation of certain inositol phosphates can potentially inhibit or activate kinases and phosphatases involved in the synthesis and turnover of other signaling molecules.

Furthermore, there is evidence of competition between soluble inositol phosphates and membrane-bound phosphoinositides for binding to protein effectors. Many signaling proteins contain specific domains, such as the Pleckstrin Homology (PH) domain, that recognize and bind to phosphoinositides, targeting these proteins to the cell membrane. Some soluble inositol phosphates can also bind to these domains, potentially displacing the proteins from the membrane and thereby modulating their activity.

Studies in ras-transformed cells have shown elevated levels of both inositol-1,4-bisphosphate and inositol-1,4,5-trisphosphate, suggesting a link between the Ras signaling pathway and the regulation of polyphosphoinositide metabolism. nih.gov This indicates that oncogenic signaling can significantly alter the balance of inositol phosphates, which in turn can contribute to the transformed phenotype.

Future Directions and Unresolved Questions in 1d Myo Inositol 3,5 Bisphosphate Research

Identification of Novel Effectors and Receptors for 1D-myo-inositol 3,5-bisphosphate

A primary challenge in the field is the limited number of definitively identified effector proteins and receptors that specifically bind to Ins(3,5)P₂. biorxiv.org While phosphoinositides typically function by recruiting effector proteins to distinct membrane locations, the specific partners for Ins(3,5)P₂ are not fully elucidated. biorxiv.orgnih.gov The specificity of some reported binding proteins has been a point of controversy, complicating the development of reliable biosensors. biorxiv.org

The transient receptor potential channel, TRPML1, and its yeast homolog, Yvc1, are among the established effectors, directly binding Ins(3,5)P₂ to regulate Ca²⁺ currents. nih.gov More recently, the regulatory p85 subunit of Class I PI3K has been identified as a binding partner, suggesting a role for Ins(3,5)P₂ in a feedback mechanism that terminates growth factor signaling. biorxiv.orgbiorxiv.org In yeast, the TORC1 substrate Sch9 is recruited to the vacuole (the yeast equivalent of the lysosome) through a direct interaction with Ins(3,5)P₂, where it is subsequently phosphorylated by TORC1. nih.gov

The ongoing search for novel effectors is crucial for deciphering the full spectrum of cellular processes governed by this lipid. The identification of new binding partners will provide deeper insights into how Ins(3,5)P₂ regulates fundamental pathways such as membrane trafficking, autophagy, and ion channel activity. nih.gov

Table 1: Putative and Confirmed Effectors/Receptors of this compound

Effector/ReceptorOrganism/SystemFunction Modulated by BindingCitation
TRPML1MammalianLysosomal Ca²⁺ release nih.gov
Yvc1YeastVacuolar Ca²⁺ currents during hyperosmotic shock nih.gov
p85 subunit of Class I PI3KMammalianTermination of growth factor-stimulated PI3K activity biorxiv.orgbiorxiv.org
Sch9YeastTORC1 signaling, autophagy, nutrient-dependent endocytosis nih.gov
Atg18pYeastRegulation of Ins(3,5)P₂ synthesis embopress.org

Elucidation of Spatiotemporal Dynamics and Microdomain Localization

Understanding where and when Ins(3,5)P₂ levels change within a cell is fundamental to comprehending its function. However, the spatiotemporal dynamics of Ins(3,5)P₂ remain one of the least understood aspects of its biology, largely due to the historical lack of specific and robust probes. biorxiv.orgbiorxiv.org

It is established that Ins(3,5)P₂ is synthesized from phosphatidylinositol 3-phosphate (PI(3)P) by the kinase PIKfyve (also known as Fab1 in yeast) on endolysosomal membranes. biorxiv.orgbiorxiv.org Factors that synthesize Ins(3,5)P₂, including Fab1, Fig4, and Vac14, are localized on the limiting membrane of vacuoles in yeast, while their mammalian counterparts are found on early endosomes, late endosomes, and lysosomes. nih.gov This localization suggests that Ins(3,5)P₂ is present and functions on these organelles. nih.gov

Studies have shown that physiological signals can cause acute and transient elevations in Ins(3,5)P₂ levels. nih.gov For instance, in yeast subjected to hyperosmotic shock, there is a dramatic, 20-fold increase in Ins(3,5)P₂ within five minutes, followed by a rapid return to basal levels. nih.gov In mammalian cells, growth factor stimulation leads to the generation of a specific pool of Ins(3,5)P₂ on lysosomes and late endosomes. biorxiv.orgbiorxiv.org Future research, aided by new molecular tools, will be critical to map the precise microdomain localization and dynamic fluctuations of Ins(3,5)P₂ during various cellular processes, providing a clearer picture of its role as a signaling second messenger.

Understanding the Physiological Relevance in Complex Biological Systems

Deficiencies in Ins(3,5)P₂ are linked to several human diseases, particularly neurodegenerative disorders, underscoring its critical importance in complex biological systems. nih.govnih.gov Loss-of-function mutations in the genes encoding the Ins(3,5)P₂-metabolizing enzymes PIKfyve and the phosphatase FIG4 lead to severe neurological conditions. nih.gov A complete knockout of Pikfyve in mice is embryonically lethal, highlighting the compound's essential role in development. nih.gov

The physiological relevance of Ins(3,5)P₂ extends across numerous fundamental cellular events:

Membrane Trafficking: It is required for retrograde membrane trafficking from lysosomal and late endosomal compartments to the Golgi complex and for the proper sorting of proteins into multivesicular bodies (MVBs). nih.govembopress.org

Autophagy: Ins(3,5)P₂ plays a dual role in autophagy, being necessary for the vacuolar degradation of autophagosomes and also influencing the activity of TORC1, a key regulator of autophagy. nih.govnih.gov

Nutrient Sensing: Ins(3,5)P₂ is an essential upstream regulator of TORC1 activity on the lysosome, linking nutrient availability to cell growth and metabolism. nih.govnih.gov

Nervous System Function: In the nervous system, Ins(3,5)P₂ is critical for regulating synaptic strength and is implicated in processes like long-term depression. nih.gov

Unresolved questions remain about how disruptions in the precise, localized regulation of Ins(3,5)P₂ contribute to the pathophysiology of diseases. Further investigation using animal models and advanced cell biology techniques is necessary to fully understand its systemic importance and its potential as a therapeutic target.

Development of Advanced Probes and Modulators for Research Purposes

Progress in understanding Ins(3,5)P₂ has been significantly hampered by the lack of specific tools to manipulate and monitor its levels in living cells. biorxiv.orgnih.gov The development of such tools is a key area of ongoing research.

Recently, significant strides have been made in creating advanced probes. A ratiometric Ins(3,5)P₂ sensor has been developed that allows for spatiotemporally resolved in situ quantitative imaging. biorxiv.orgbiorxiv.org Another promising tool is based on the phox homology (PX) domain of the Dictyostelium discoideum protein SNXA, which can be used to monitor Ins(3,5)P₂ production in live cells. nih.gov These new biosensors are crucial for overcoming the limitations of previous probes, such as the GFP-ML1Nx2, which was found to have poor selectivity in cells. plos.org

In addition to probes, specific modulators of Ins(3,5)P₂ signaling are being developed.

Inhibitors: PIKfyve-specific inhibitors, such as Apilimod, have emerged as valuable research tools and potential drug candidates for various diseases. biorxiv.orgbiorxiv.org

Activators: A small molecule inhibitor of the p85-Ins(3,5)P₂ interaction has been developed, which functions as a PI3K activator and can promote neurite growth, demonstrating the potential for therapeutic modulation of this pathway. biorxiv.org

Enzymatic Tools: An engineered catalytic fragment of the human PIKfyve enzyme has been created to potently convert PI(3)P to Ins(3,5)P₂, providing a new way to manipulate the lipid's levels for research purposes. nih.gov

The continued development of this molecular toolset will be instrumental in addressing the unresolved questions in the field and fully elucidating the cellular processes controlled by localized Ins(3,5)P₂ metabolism. nih.gov

Table 2: Advanced Probes and Modulators for this compound Research

Tool TypeName/BasisApplicationCitation
BiosensorRatiometric PI(3,5)P₂ sensorQuantitative imaging of Ins(3,5)P₂ in live cells biorxiv.orgbiorxiv.org
BiosensorDdSNXA PX domain-based probesReal-time monitoring of Ins(3,5)P₂ generation in endocytic compartments nih.gov
InhibitorApilimodPharmacological inhibition of PIKfyve kinase biorxiv.orgbiorxiv.org
ModulatorSmall molecule inhibitor of p85-Ins(3,5)P₂ interactionPI3K activator; blocks feedback inhibition by Ins(3,5)P₂ biorxiv.org
Enzymatic ToolEngineered catalytic fragment of PIKfyveControlled synthesis of Ins(3,5)P₂ from PI(3)P nih.gov

Q & A

Q. What advanced tools improve resolution of PI(3,5)P₂ dynamics in subcellular compartments?

  • Innovations :
  • Super-Resolution Microscopy : PALM/STORM imaging of GFP-PH domain probes targeted to endosomes .
  • Molecular Dynamics (MD) : Simulate PI(3,5)P₂ interactions with membrane proteins using atomistic force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.